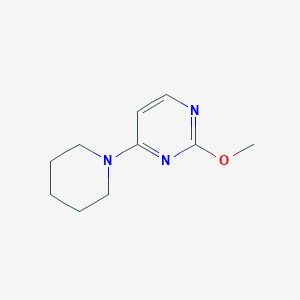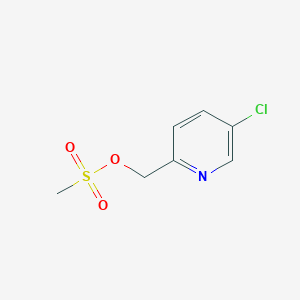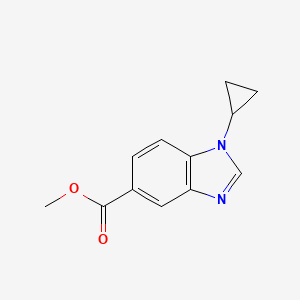![molecular formula C7H6ClN3 B1427752 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1140241-22-0](/img/structure/B1427752.png)
2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine
Übersicht
Beschreibung
“2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine” is a chemical compound with the CAS Number: 65749-86-2 . It has a molecular weight of 167.6 .
Synthesis Analysis
The synthesis of pyrrolo[3,2-d]pyrimidine derivatives involves the use of microwave technique as a new and robust approach . The synthesis of a series of novel compounds based on the fragments of pyrrolo [2,3- d ]pyrimidine and pyrido [2,3- d ]pyrimidine with improved inhibitory effects was realized .Molecular Structure Analysis
The molecular structure of “2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine” is represented by the linear formula: C7H6ClN3 .Chemical Reactions Analysis
The chemical reactions involving “2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine” are complex and can lead to a variety of products. For instance, it has been used in the preparation of tyrosine kinase inhibitors .Physical And Chemical Properties Analysis
“2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Antiviral Activity
2-Chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine derivatives have been investigated for their potential antiviral activity. Studies have shown that certain derivatives exhibit activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), although the activity was not well separated from cytotoxicity (Saxena et al., 1988).
Antiproliferative and Antiviral Properties
Further research into 4-substituted and 4,5-disubstituted derivatives of 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines showed antiproliferative activity against L1210 cells in vitro. Some derivatives also demonstrated antiviral activity against HCMV and HSV-1, with specific derivatives showing potential for in vivo use against murine cytomegalovirus (Pudlo et al., 1990).
Potential Antibacterial Agents
The annellation of triazole and tetrazole systems onto pyrrolo[2,3-d]pyrimidines has been explored for the synthesis of potential antibacterial agents. This research involved the synthesis of novel compounds such as tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines and triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines (Dave & Shah, 2002).
Synthesis of Derivatives
Research has been conducted on the synthesis of various derivatives of pyrrolo[3,2-d]pyrimidines, exploring different substituents in position 4. These studies have contributed to a deeper understanding of the reactivity and potential applications of these compounds (Britikova et al., 1977).
Microwave-Promoted Cross-Coupling Reactions
Innovative methods have been developed for the triarylation of pyrrolopyrimidines, using microwave-promoted cross-coupling reactions. This has enabled the synthesis of new pyrrolo[2,3-d]pyrimidines with aryl groups at specific positions, showcasing the versatility of these compounds (Prieur et al., 2015).
Inhibitory Activity on Xanthine Oxidase
The N-methyl isomers of 2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one were synthesized and found to inhibit xanthine oxidase, an enzyme involved in purine metabolism. This indicates potential therapeutic applications (Seela et al., 1984).
Antibacterial Evaluation of Pyrimidines
A study on 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines revealed potential antibacterial activity. Some derivatives were identified as valuable compounds for use as antibacterial agents (Etemadi et al., 2016).
Synthesis of Nucleosides
Research into the synthesis of certain N-5-2'-deoxy-β-D-erythropentofuranosyl and N-5-β-D-arabinofuranosylpyrrolo[3,2-d]pyrimidines has been carried out. This work contributes to the understanding of nucleoside analogs and their potential applications (Girgis et al., 1987).
Safety And Hazards
Zukünftige Richtungen
The future directions of research on “2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine” could involve the design and synthesis of more derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 . This could lead to the discovery of new compounds with enhanced anti-inflammatory activities and minimum toxicity .
Eigenschaften
IUPAC Name |
2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-6-5(2-3-9-6)11-7(8)10-4/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTAXXLTKRHRMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)Cl)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80744657 | |
| Record name | 2-Chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
CAS RN |
1140241-22-0 | |
| Record name | 2-Chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid](/img/structure/B1427670.png)
![2-(3'-(Methylcarbamoyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1427671.png)



![5-Methoxypyrrolo[3,2-b]pyridin-1-ol](/img/structure/B1427679.png)


![7-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine dihydrochloride](/img/structure/B1427684.png)



![2-(1-Chloroethyl)-1-(difluoromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1427692.png)